Acridine, 9-(piperidinoamino)-
Description
Overview of the Acridine (B1665455) Scaffold in Medicinal Chemistry
The acridine nucleus, a nitrogen-containing heterocyclic compound, is a privileged scaffold in drug discovery. tandfonline.comnih.gov Its planar structure allows it to intercalate between the base pairs of DNA, a property that is central to the biological activity of many of its derivatives. tandfonline.comresearchgate.net This interaction with DNA has been a key factor in the development of acridine-based compounds for a variety of therapeutic applications, including anticancer, antibacterial, antimalarial, and antiviral agents. researchgate.netresearchgate.netcore.ac.ukrsc.org
The versatility of the acridine scaffold lies in its amenability to chemical modification at various positions, which allows for the fine-tuning of its biological and physicochemical properties. researchgate.netmdpi.com These modifications can influence the compound's DNA binding affinity, enzyme inhibitory activity, and cellular uptake, leading to enhanced efficacy and selectivity. spandidos-publications.comresearchgate.net
Significance of C9 Substitution in Acridine Chemistry
The C9 position of the acridine ring is particularly reactive and has been a primary site for chemical modification. mdpi.comrsc.org Substitution at this position has a profound impact on the biological activity of the resulting derivatives. researchgate.netnih.govceon.rs The introduction of various functional groups at C9 can modulate the molecule's ability to interact with biological targets such as DNA and enzymes like topoisomerase. researchgate.netiiarjournals.orgtandfonline.com
For instance, the development of 9-aminoacridine (B1665356) derivatives has been a major focus in cancer research. researchgate.netarabjchem.org These compounds often act as topoisomerase inhibitors, enzymes that are crucial for DNA replication and repair in cancer cells. iiarjournals.orgfrontiersin.org By inhibiting these enzymes, 9-aminoacridine derivatives can induce cell cycle arrest and apoptosis (programmed cell death) in tumor cells. researchgate.netspandidos-publications.com The nature of the substituent at the 9-amino group can significantly influence the potency and selectivity of these inhibitors. nih.gov
Research Landscape of 9-Aminoacridine and Related Derivatives
The research landscape of 9-aminoacridine derivatives is extensive and continues to expand. Scientists have synthesized and evaluated a vast number of these compounds for various therapeutic applications. researchgate.netarabjchem.orggoogle.com Beyond cancer, 9-aminoacridines have been investigated for their potential in treating Alzheimer's disease, parasitic infections, and viral diseases. nih.govnih.govnih.govslideshare.net
In the context of Alzheimer's disease, certain 9-aminoacridine derivatives have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that play a key role in the progression of the disease. nih.govnih.govnih.gov Some derivatives also exhibit antioxidant properties, which can help mitigate the oxidative stress associated with neurodegenerative disorders. nih.govresearchgate.net
Furthermore, the 9-aminoacridine scaffold has been utilized in the development of agents against parasitic diseases like malaria. frontiersin.orgsemanticscholar.org Quinacrine, a 9-aminoacridine derivative, was one of the first synthetic antimalarial drugs. slideshare.netsemanticscholar.org Research in this area continues with the aim of developing new compounds that are effective against drug-resistant strains of parasites. nih.gov
The compound at the center of this article, Acridine, 9-(piperidinoamino)- , also known as N-piperidin-1-ylacridin-9-amine, falls within this broad class of 9-substituted acridines. uni.lu Its chemical structure features a piperidine (B6355638) ring attached to the 9-amino group of the acridine core. While specific research on this particular compound is not as extensive as for some other derivatives, its structural features suggest potential biological activities in line with other 9-aminoacridine analogues.
| Acridine Derivative Type | Therapeutic Area | Mechanism of Action (Examples) |
| 9-Anilinoacridines | Cancer | Topoisomerase II inhibition, DNA intercalation spandidos-publications.comnih.gov |
| 9-Aminoacridines | Cancer, Alzheimer's, Malaria | Topoisomerase inhibition, Cholinesterase inhibition, DNA intercalation researchgate.netnih.govnih.gov |
| 9-Phenoxyacridines | Cancer | Topoisomerase II inhibition, Cytotoxicity nih.gov |
| 9-(Phenylthio)acridines | Cancer | Topoisomerase II inhibition, Cytotoxicity nih.gov |
The ongoing exploration of 9-substituted acridine derivatives, including compounds like Acridine, 9-(piperidinoamino)-, highlights the enduring importance of this scaffold in the quest for new and effective therapeutic agents. The ability to systematically modify the C9 substituent provides a powerful tool for medicinal chemists to design molecules with tailored biological activities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28846-40-4 |
|---|---|
Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-piperidin-1-ylacridin-9-amine |
InChI |
InChI=1S/C18H19N3/c1-6-12-21(13-7-1)20-18-14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11H,1,6-7,12-13H2,(H,19,20) |
InChI Key |
ZMNVMESJFCJCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Molecular Interactions and Mechanistic Insights of 9 Piperidinoamino Acridine Analogues
DNA Intercalation and Binding Dynamics
The interaction with DNA is a primary mechanism through which 9-aminoacridine (B1665356) derivatives exert their biological effects. This interaction is multifaceted, involving the insertion of the planar acridine (B1665455) ring between DNA base pairs and specific binding dynamics influenced by the side chain at the 9-position.
Structural Basis for Planar Intercalation
The fundamental structural feature that enables the interaction of 9-aminoacridine analogues with DNA is the large, planar, and aromatic nature of the tricyclic acridine ring system. This planarity is essential for the process of intercalation, where the acridine moiety inserts itself into the space between adjacent base pairs of the DNA double helix. This insertion is primarily driven by stabilizing π-π stacking interactions between the aromatic system of the acridine core and the nucleic acid bases.
Affinity and Specificity to DNA Structures (e.g., ds-DNA, G-quadruplexes)
While 9-aminoacridine derivatives are known to intercalate into standard double-stranded DNA (ds-DNA), there is significant interest in their ability to bind to and stabilize alternative DNA structures, such as G-quadruplexes. G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of some oncogenes.
The planar surface of the acridine core is well-suited to stack on the terminal G-tetrads of a G-quadruplex structure, which are planar arrangements of four guanine (B1146940) bases. This interaction can stabilize the G-quadruplex, making it a roadblock for enzymes like telomerase. Research on various trisubstituted acridines has shown that these compounds can exhibit higher affinity for G-quadruplex DNA over ds-DNA mdpi.com. The substituents on the acridine ring play a crucial role in this selectivity, with side chains capable of electrostatic or hydrogen bonding interactions with the grooves or loops of the G-quadruplex enhancing binding affinity. For many 9-aminoacridine derivatives, binding constants (K) for DNA are in the range of 104 to 106 M-1 mdpi.comnih.gov. The specific affinity and selectivity of 9-(piperidinoamino)acridine for ds-DNA versus G-quadruplexes have not been quantitatively reported in the reviewed literature.
| Compound | DNA Structure | Binding Constant (K) |
|---|---|---|
| Acridine, 9-(piperidinoamino)- | ds-DNA | N/A |
| Acridine, 9-(piperidinoamino)- | G-quadruplex | N/A |
*Data not available in the reviewed scientific literature.
Spectroscopic Analysis of DNA Binding (e.g., UV-Vis, Fluorescence)
The binding of 9-aminoacridine analogues to DNA can be monitored using various spectroscopic techniques. UV-Visible (UV-Vis) absorption spectroscopy is a common method to confirm intercalation. When an acridine derivative intercalates between DNA base pairs, the interaction with the base pairs' electronic environment alters the electronic transitions of the acridine chromophore. This typically results in a bathochromic (red) shift in the maximum absorption wavelength and a significant hypochromism (decrease in molar absorptivity) mdpi.com. These spectral changes are indicative of a close association between the acridine ring and the DNA bases.
Fluorescence spectroscopy is another powerful tool for studying these interactions. The fluorescence of acridine derivatives is often quenched upon binding to DNA. This quenching can occur through various mechanisms, including energy transfer to the DNA bases. By titrating the compound with increasing concentrations of DNA, the binding constant can be determined from the changes in fluorescence intensity nih.gov. For the broader class of N-substituted acridine-9-amines, binding constants (log(KA)) have been reported to be in the range of 2.59 to 5.50, as determined by spectroscopic methods mdpi.com.
Enzyme Inhibition Profiles
The distortion of DNA structure upon intercalation and the direct interaction with key enzymes are central to the mechanistic action of 9-aminoacridine derivatives. Their ability to inhibit topoisomerases and modulate telomerase activity are particularly significant.
Topoisomerase I and II Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication, transcription, and chromosome segregation. They function by creating transient breaks in the DNA backbone. Acridine derivatives are well-known inhibitors of both type I and type II topoisomerases.
These compounds can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA strand (the "cleavable complex"). This prevents the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks and ultimately triggering cell death. The planar acridine ring intercalates into the DNA at the site of cleavage, while the 9-amino side chain can interact with the enzyme itself, contributing to the stabilization of the ternary drug-DNA-enzyme complex mdpi.com. Studies on various 9-aminoacridine derivatives have shown potent inhibition of both Topoisomerase I and II, with some analogues exhibiting preferential activity against one type. For instance, certain acridine/sulfonamide hybrids have shown IC50 values of 3.41 µM against Topo-I and 7.33 µM against Topo-II nih.gov. Other acridine derivatives have demonstrated Topo IIα inhibitory IC50 values in the range of 13–16 µM.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Acridine, 9-(piperidinoamino)- | Topoisomerase I | N/A |
| Acridine, 9-(piperidinoamino)- | Topoisomerase II | N/A |
*Data not available in the reviewed scientific literature.
Telomerase Activity Modulation
Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. The guanine-rich nature of telomeric DNA can lead to the formation of G-quadruplex structures.
As mentioned, 9-aminoacridine derivatives can bind to and stabilize these G-quadruplexes. This stabilization effectively sequesters the single-stranded DNA substrate required by telomerase, thereby inhibiting its activity. This mechanism prevents telomere elongation and can lead to telomere shortening, cellular senescence, and apoptosis in cancer cells. The inhibition of telomerase is a key anticancer strategy, and acridine derivatives have been designed specifically to target these G-quadruplex structures. For some substituted acridine derivatives, IC50 values against telomerase have been reported to be in the low micromolar range, between 1.3 and 8 µM, with the most active compounds showing IC50 values as low as 2.6 µM.
| Compound | IC50 (µM) |
|---|---|
| Acridine, 9-(piperidinoamino)- | N/A* |
*Data not available in the reviewed scientific literature.
Kinase Inhibition Spectrum (e.g., Src, MEK, EGFR, PKCs)
Acridine derivatives have been investigated for their potential to inhibit a range of protein kinases, which are crucial regulators of cellular signaling pathways. While specific data for 9-(piperidinoamino)acridine is limited, studies on structurally related analogues provide insights into their kinase inhibition profiles.
Src and MEK Inhibition: A study focused on 9-anilinoacridines as potential dual inhibitors of Src and MEK kinases revealed that these compounds can exhibit inhibitory activity against both enzymes. researchgate.netnih.gov For instance, the compound designated as 8m, a 9-anilinoacridine (B1211779) derivative, was found to inhibit Src by 59.67% and MEK by 43.23% at a concentration of 10 μM. nih.gov This suggests that the acridine scaffold can be a promising starting point for the development of multi-target kinase inhibitors. researchgate.netnih.gov
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Research on 9-substituted 4-aryl-4,6-dihydropyrimido[5,4-c]quinoline-2,5(1H,3H)-diones, which can be considered structural analogues of acridines, has shown inhibitory activity against EGFR kinase. researchgate.net Two compounds from this series, 7c and 7e, exhibited EGFR inhibition with IC50 values of 1.27 ± 0.11 μM and 1.13 ± 0.09 μM, respectively. researchgate.net
Protein Kinase C (PKC) Inhibition: Aminoacridine derivatives, such as acridine orange and acridine yellow G, have been shown to be potent inhibitors of protein kinase C (PKC). nih.gov The inhibition was found to be competitive with respect to the lipid cofactors phosphatidylserine (B164497) (PS) and diacylglycerol (DAG), suggesting an interaction with the regulatory domain of PKC. nih.gov This inhibition of PKC by acridine derivatives may contribute to their biological effects, including their antitumor action. nih.gov
Other Kinase Inhibition: In a broader screening, an acridine analog was identified as a potent inhibitor of haspin kinase and also showed significant inhibitory activity against DYRK2. nih.gov Further optimization of this acridine series led to the development of a potent haspin kinase inhibitor with an IC50 of <60 nM and a moderately potent DYRK2 inhibitor with an IC50 of <400 nM. nih.gov
| Compound Class | Target Kinase | Inhibition Data | Reference |
|---|---|---|---|
| 9-Anilinoacridine (Compound 8m) | Src | 59.67% inhibition at 10 μM | nih.gov |
| 9-Anilinoacridine (Compound 8m) | MEK | 43.23% inhibition at 10 μM | nih.gov |
| 9-Substituted Quinoline (Compound 7c) | EGFR | IC50 = 1.27 ± 0.11 μM | researchgate.net |
| 9-Substituted Quinoline (Compound 7e) | EGFR | IC50 = 1.13 ± 0.09 μM | researchgate.net |
| Aminoacridines | PKC | Potent inhibition, competitive with lipid cofactors | nih.gov |
| Acridine Analog | Haspin | IC50 < 60 nM | nih.gov |
| Acridine Analog | DYRK2 | IC50 < 400 nM | nih.gov |
Other Enzyme System Interactions (e.g., Carbonic Anhydrase)
Beyond kinases, acridine analogues have been found to interact with other enzyme systems, notably carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms, such as CA IX and CA XII, are overexpressed in tumors and are considered therapeutic targets.
A variety of sulfonamide derivatives, some incorporating an acridine scaffold, have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. These studies have revealed that acridine-based compounds can be effective inhibitors of these enzymes, with some showing selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.govmdpi.com For example, a series of N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide (B165840) derivatives were found to inhibit hCA IX and hCA XII in the submicromolar to micromolar range, while being inactive against hCA I and II. nih.gov
| Compound Class | hCA Isoform | Inhibition Constant (Ki) Range | Reference |
|---|---|---|---|
| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | hCA IX | 0.168 to 0.921 μM | nih.gov |
| hCA XII | 0.335 to 1.451 μM | nih.gov |
Protein Binding and DNA-Protein Interaction Modulation
The biological activity of 9-(piperidinoamino)acridine analogues is also influenced by their interactions with other biomolecules, including proteins and DNA-protein complexes.
Direct Protein Interactions (e.g., Serum Albumin, Proteases)
Serum Albumin Binding: The interaction of acridine derivatives with serum albumins, such as human serum albumin (HSA), can affect their bioavailability and distribution. A study on 3,6-diaminoacridine derivatives showed that these compounds can interact strongly with HSA. nih.gov The binding is thought to involve the formation of HSA-derivative complexes, with hydrophobic interactions being the predominant stabilizing forces. nih.gov Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), have been calculated for these interactions. nih.gov
Protease Inhibition: Some acridine derivatives have been shown to inhibit proteases. Specifically, tetra-acridine derivatives have been identified as inhibitors of the proteasome, a key cellular machinery for protein degradation. aacrjournals.orgnih.gov These compounds demonstrated good selectivity for the proteasome when tested against other unrelated proteases. aacrjournals.orgnih.gov This dual activity of inhibiting both topoisomerase II and the proteasome could represent a novel anticancer strategy. nih.gov
| Compound Class | Target Protein | Interaction Details | Reference |
|---|---|---|---|
| 3,6-Diaminoacridine derivatives | Human Serum Albumin (HSA) | Strong interaction, formation of complexes, hydrophobic interactions | nih.gov |
| Tetra-acridine derivatives | Proteasome | Inhibition with good selectivity | aacrjournals.orgnih.gov |
Influence on DNA-Protein Complexes
The planar aromatic structure of the acridine ring allows these molecules to intercalate between the base pairs of DNA. researchgate.netnih.gov This intercalation can alter the structure of DNA and, consequently, affect the binding of proteins to DNA. oup.com
For instance, certain 9-aminoacridine derivatives have been shown to interfere with the DNA-binding activity of the transcription factor FoxP3. This interference leads to the downregulation of FoxP3-regulated gene expression.
Furthermore, the binding of acridine derivatives to DNA can modulate the activity of enzymes that interact with DNA. For example, the presence of an acridine-based compound can inhibit the DNA hydrolysis by restriction enzymes. This modulation of DNA-protein interactions is a key aspect of the mechanistic action of many acridine derivatives.
Redox Chemistry and Electron Transfer Mechanisms
The redox properties of 9-(piperidinoamino)acridine analogues are integral to their molecular interactions and biological effects.
Electron Donor/Acceptor Properties with DNA
9-Anilinoacridines can undergo a facile and chemically reversible two-electron oxidation to form quinone diimines. nih.gov The redox potentials (E1/2) of these compounds are influenced by the electronic properties of the substituents on the anilino ring, with electron-donating groups facilitating oxidation. nih.gov This suggests that these molecules can act as electron donors.
The interaction of acridine derivatives with DNA can also involve electron transfer processes. Electrochemical studies of 9-acridinyl amino acid derivatives have been used to explore their redox mechanisms and their interaction with double-stranded DNA. dntb.gov.ua The ability of these compounds to accept or donate electrons when interacting with DNA is a critical aspect of their mechanism of action and can contribute to their biological activities.
Reactive Oxygen Species (ROS) Generation and Implications
The role of 9-aminoacridine derivatives in the generation of reactive oxygen species (ROS) is a significant aspect of their molecular interactions, with implications for their biological activities. While direct studies on 9-(piperidinoamino)-acridine are limited, research on analogous compounds provides critical insights into the potential mechanisms and consequences of ROS modulation by this class of molecules. The acridine scaffold itself is redox-active, and substituents at the 9-position can influence its capacity to participate in electron transfer reactions, leading to the formation of ROS.
The generation of ROS by acridine derivatives can occur through several mechanisms. One prominent pathway is redox cycling, where the molecule is enzymatically reduced to a radical intermediate, which can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•) and regenerate the parent compound. This cycle can lead to a significant accumulation of ROS and induce a state of oxidative stress within the cell.
Another mechanism involves the photosensitizing properties of the acridine ring. nih.gov Upon absorption of light, the acridine derivative can be excited to a state where it can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), or participate in electron transfer reactions that produce other ROS. nih.gov For instance, studies on 9-phenylacridine (B188086) have demonstrated its ability to enhance intracellular ROS production when used as a photosensitizer, leading to cellular damage. nih.gov
The implications of ROS generation by 9-aminoacridine analogues are multifaceted. On one hand, the induction of oxidative stress can be a key component of their cytotoxic effects against cancer cells. Elevated levels of ROS can damage cellular macromolecules, including DNA, proteins, and lipids, leading to apoptosis or necrosis. On the other hand, uncontrolled ROS production can also have deleterious effects on healthy tissues.
The table below summarizes findings from studies on various 9-aminoacridine analogues and their effects on ROS modulation.
| Acridine Analogue | Effect on ROS | Observed Implications | Reference |
|---|---|---|---|
| 9-Phenylacridine | Enhancement of intracellular ROS (as a photosensitizer) | Increased cellular damage and potentiation of cell killing. | nih.gov |
| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Decreased oxidative stress | Contributes to its antitumor activity. | frontiersin.org |
| 9-Anilinoacridines | Undergo facile, chemically reversible, two-electron oxidation | Potential for redox cycling, though a clear relationship with biological activity was not established. | nih.gov |
Preclinical Biological Activities of 9 Piperidinoamino Acridine Analogues
In Vitro Cellular Responses and Efficacy of 9-(piperidinoamino)-Acridine Analogues
The therapeutic potential of 9-aminoacridine (B1665356) derivatives, particularly those featuring a piperidinoamino substitution, is underscored by a substantial body of preclinical research. These analogues have been extensively evaluated in vitro, demonstrating a broad spectrum of biological activities. Their efficacy is rooted in various mechanisms of action, including the disruption of cellular proliferation, induction of programmed cell death, and direct antimicrobial effects. The planar structure of the acridine (B1665455) ring allows these compounds to intercalate with DNA, a primary mechanism contributing to their cytotoxic effects against rapidly dividing cells. mdpi.comencyclopedia.pub
Anti-proliferative Effects in Cancer Cell Lines
Derivatives of 9-aminoacridine have shown significant anti-proliferative activity across a wide range of human cancer cell lines. The cytotoxic potential of these compounds is often attributed to their ability to interfere with essential biological functions by inhibiting topoisomerase enzymes, which regulate DNA topology. nih.gov For instance, a series of DNA-threading bis(9-aminoacridine-4-carboxamides) with ethylpiperidino sidechains demonstrated potent cytotoxicity against human leukaemic cells, with IC50 values ranging from 99 to 1100 nM. nih.gov Similarly, other studies have reported low micromolar IC50 values for various 9-anilinoacridines and acridine-biotin conjugates in cell lines such as A-549 (lung), HCT-116 (colon), MCF-7 (breast), and HepG2 (liver). encyclopedia.pubpharmacyjournal.net The substitution pattern on the acridine ring and the nature of the sidechains are critical determinants of their anti-proliferative potency. nih.gov
| Compound Type | Cancer Cell Line | Cell Type | IC50 Value | Reference |
|---|---|---|---|---|
| bis(9-aminoacridine-4-carboxamides) | Human Leukaemic Cells | Leukemia | 99 - 1100 nM | nih.gov |
| Acridine-biotin conjugate (7l) | HepG2 | Hepatocellular Carcinoma | 5.99 µM | pharmacyjournal.net |
| Acridine-biotin conjugate (7l) | HCT-116 | Colon Carcinoma | 8.84 µM | pharmacyjournal.net |
| Acridine-biotin conjugate (7l) | MCF-7 | Breast Carcinoma | 7.80 µM | pharmacyjournal.net |
| Chalcone-Acridine Hybrid (1C) | HCT116 | Colorectal Cancer | - | mdpi.com |
| 9-anilinoacridine (B1211779) derivatives | K562 | Leukemia | Low micromolar | encyclopedia.pub |
| 9-anilinoacridine derivatives | HepG-2 | Liver Cancer | Low micromolar | encyclopedia.pub |
Cell Cycle Perturbation and Arrest Induction
A key mechanism underlying the anti-proliferative effects of 9-(piperidinoamino)-acridine analogues is their ability to disrupt the normal progression of the cell cycle. Research has shown that these compounds can induce cell cycle arrest, primarily at the G2/M or G1 phases, preventing cancer cells from completing mitosis and proliferating. nih.govmdpi.commdpi.com For example, DNA-threading bis(9-aminoacridine-4-carboxamides) have been shown to cause cell cycle arrest. nih.gov A chalcone-acridine hybrid was found to suppress melanoma cell progression by inducing G2/M phase cell cycle arrest, an effect associated with the modulation of key regulatory proteins like cyclin B1 and p21. mdpi.com Similarly, other alkaloid compounds have demonstrated the ability to cause an accumulation of cells in the G2/M phase. mdpi.com Some related compounds, such as piperine, induce G1 phase arrest by down-regulating cyclin D1 and inducing p21. plos.org This perturbation of the cell cycle is often linked to the compound's ability to cause DNA damage, which activates cellular checkpoints. mdpi.complos.org
Apoptosis Induction and Pathways
In addition to halting cell cycle progression, 9-aminoacridine derivatives are potent inducers of apoptosis, or programmed cell death. mdpi.comnih.gov The induction of apoptosis is a critical component of their anti-cancer activity. Studies have shown that these compounds can trigger apoptosis through various signaling pathways. For instance, the anti-malarial drug quinacrine, a 9-aminoacridine derivative, has been reported to induce apoptosis via the p53/nuclear factor κB (NF-kB) pathway. nih.gov A chalcone-acridine hybrid was also shown to induce apoptosis in melanoma cells, a process linked to DNA damage. mdpi.com The apoptotic process initiated by these compounds often involves the cleavage of caspase-3 and PARP, and the downregulation of anti-apoptotic proteins like XIAP. plos.org This programmed cell death ensures the elimination of cells with irreparable DNA damage, preventing the propagation of cancerous cells.
Anti-parasitic Activity (e.g., Toxoplasma gondii, Plasmodium falciparum)
The acridine scaffold has a long history in anti-parasitic drug discovery, with certain 9-aminoacridine derivatives showing significant activity against protozoan parasites. mdpi.com They have demonstrated potent efficacy against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria, including chloroquine-resistant strains. nih.gov Bis-acridine compounds have recorded low- to mid-nanomolar EC50 values against P. falciparum. uea.ac.uk Specific derivatives, such as 2-methoxy-6-chloro-9 aminoacridine, have shown IC50 values as low as 18-42 nM. nih.gov More recently, N-(9-acridinyl) amino acid derivatives have been investigated for their activity against Toxoplasma gondii, a widespread protozoan parasite. mdpi.com While the activity was moderate, the results provide a basis for further structural modifications to enhance potency. mdpi.com The mechanism of action is often linked to DNA intercalation, disrupting replication in the rapidly multiplying parasites. mdpi.com
| Compound Type | Parasite | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-methoxy-6-chloro-9 aminoacridine | Plasmodium falciparum | IC50 | 18 - 42 nM | nih.gov |
| 3-(6,6,6-trifluorohexyloxy)-6-chloro-9-aminoacridine | Plasmodium falciparum | IC50 | 2.9 - 10 nM | nih.gov |
| 9-(6-ammonioethyl-amino)-6-chloro-2-methoxyacridinium dichloride | P. falciparum (CQ-susceptible) | IC50 | ≤ 0.07 µM | nih.gov |
| Bis-acridines | Plasmodium falciparum | EC50 | Low to mid-nanomolar | uea.ac.uk |
| Bis-acridines | Trypanosoma brucei | EC50 | Low to mid-nanomolar | uea.ac.uk |
| N-(9-acridinyl) amino acid derivatives | Toxoplasma gondii | CC50 | 41.72 - 154.10 µM | mdpi.com |
Anti-bacterial Spectrum of Activity
Acridine derivatives have been recognized for their broad-spectrum antibacterial properties. nih.govnih.gov Recent studies have focused on repurposing these compounds to combat the growing threat of antibiotic resistance. 9-aminoacridine (9-AA) has been shown to have antimicrobial activity against multidrug-resistant Klebsiella pneumoniae. nih.gov It can act alone or synergistically with antibiotics like rifampin. nih.gov The antibacterial effect of 9-AA is attributed to its interaction with bacterial DNA and the disruption of the proton motive force. nih.gov Furthermore, novel derivatives of tacrine, a related compound, bound to other moieties have exhibited high activity against methicillin-resistant staphylococcal strains, with Minimum Bactericidal Concentration (MBC) values ranging from 4.87 to 19.5 µg/mL. researchgate.net
Anti-viral Activity (e.g., Herpes Simplex Virus)
The antiviral potential of the acridine scaffold has also been explored. researchgate.net While research into 9-(piperidinoamino)-acridine itself is specific, related acridine and piperidine (B6355638) derivatives have been tested against a variety of viruses. Studies have identified 9-aminoacridine analogues with potent in vitro activity against SARS-CoV-2, with some compounds showing IC50 values of less than 1.0 µM. nih.gov Other piperidine derivatives have demonstrated the ability to inhibit the replication of the influenza A/H1N1 virus. mdpi.com Certain pyridine-based compounds have also shown a significant reduction in viral activity against Herpes Simplex Virus-1 (HSV-1). researchgate.net These findings suggest that the core structures related to 9-(piperidinoamino)-acridine are promising scaffolds for the development of new antiviral agents.
Anti-inflammatory Properties
Derivatives of 9-aminoacridine have been investigated for their potential to mitigate inflammatory responses by targeting key inflammatory cells and mediators. Studies have shown that certain 9-anilinoacridine and 9-phenoxyacridine (B3049667) derivatives can inhibit the activation of mast cells, neutrophils, and macrophages. nih.gov For instance, specific analogues demonstrated potent inhibition of degranulation in rat peritoneal mast cells, with some compounds showing greater potency than the reference inhibitor, mepacrine. nih.gov Another compound from this series effectively inhibited the secretion of lysosomal enzymes and β-glucuronidase from neutrophils. nih.gov
Furthermore, the anti-inflammatory effects of these acridine derivatives extend to the modulation of cytokine production. Certain compounds were found to be effective inhibitors of tumor necrosis factor-alpha (TNF-α) production in both macrophage-like cell lines and murine microglial cell lines. nih.gov In other studies using the carrageenan-induced rat hind paw edema model, N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives exhibited significant anti-inflammatory activity. ijpsonline.comijpsonline.com The compound N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine, for example, showed remarkable activity, comparable to the standard drug diclofenac (B195802). ijpsonline.comijpsonline.com The anti-inflammatory mechanism has also been linked to the reduction of pro-inflammatory cytokines such as IL-1β and the chemokine CCL-2. nih.gov
Table 1: Anti-inflammatory Activity of Selected Acridine Analogues
| Compound Class | Assay / Model | Key Findings | Reference |
|---|---|---|---|
| 9-Anilinoacridine / 9-Phenoxyacridine derivatives | Inhibition of mast cell degranulation | IC₅₀ values between 16-21 µM, more potent than mepacrine. | nih.gov |
| 9-Anilinoacridine derivative (Compound 3) | Inhibition of neutrophil enzyme secretion | Potent inhibition with IC₅₀ values of 8.2 µM (lysosomal enzyme) and 4.4 µM (β-glucuronidase). | nih.gov |
| N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amines | Carrageenan-induced rat paw edema | Compound 5e (chloro substituent) showed 69.4% inhibition, comparable to diclofenac (71.6%). | ijpsonline.com |
| 9-Aminoacridine derivative (ACS-AZ) | Ehrlich tumor model | Reduced levels of IL-1β and CCL-2. | nih.gov |
Anti-angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Certain 9-aminoacridine analogues have been shown to interfere with this process. The derivative N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) was observed to significantly reduce the density of peritumoral microvessels in an Ehrlich tumor model, providing direct evidence of its anti-angiogenic action. nih.gov
The mechanisms underlying this activity are believed to be multifactorial. The anti-angiogenic effect of ACS-AZ may be related to its ability to decrease the levels of the pro-inflammatory and pro-angiogenic cytokine IL-1β and the chemokine CCL-2. nih.gov Additionally, this compound was found to decrease oxidative stress and nitric oxide (NO) levels, both of which are crucial mediators known to promote angiogenesis in the tumor microenvironment. nih.gov
In Vivo Preclinical Evaluation in Disease Models
The therapeutic potential of 9-aminoacridine analogues has been further substantiated through in vivo studies in various preclinical disease models, particularly in the context of oncology.
Tumor Growth Inhibition in Murine Models
Several 9-aminoacridine derivatives have demonstrated significant antitumor efficacy in murine cancer models. The compound 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA), a potent topoisomerase II inhibitor, showed substantial reduction in tumor volume in mice bearing solid tumors. nih.gov When evaluated against E0771 mammary adenocarcinoma and B-16 melanoma, AHMA was found to be more effective at reducing tumor volume than the established anticancer agents VP-16 and amsacrine (B1665488) (m-AMSA). nih.gov In models of Lewis lung carcinoma, AHMA's potency was comparable to that of VP-16 and superior to m-AMSA. nih.gov
Similarly, the 9-aminoacridine derivative ACS-AZ was highly effective in the Ehrlich ascites carcinoma model. nih.gov Treatment with this compound led to a significant, dose-dependent decrease in both tumor volume and the viability of tumor cells over a seven-day period. nih.gov
Table 2: In Vivo Antitumor Activity of 9-Aminoacridine Analogues in Murine Models
| Compound | Murine Model | Efficacy Compared to Control/Standard Drugs | Reference |
|---|---|---|---|
| 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA) | E0771 Mammary Adenocarcinoma | More tumor volume reduction than VP-16 or m-AMSA. | nih.gov |
| B-16 Melanoma | More tumor volume reduction than VP-16 or m-AMSA. | nih.gov | |
| Lewis Lung Carcinoma | As potent as VP-16; more active than m-AMSA. | nih.gov | |
| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Ehrlich Ascites Carcinoma | Significant reduction in tumor volume and cell viability compared to control. | nih.gov |
Pharmacodynamic Observations in Animal Studies
Pharmacodynamic studies aim to understand the effects of a drug on the body. For certain 9-substituted acridine derivatives, a key design consideration was to create compounds with improved metabolic stability. Unlike the parent compound amsacrine, which is susceptible to oxidative metabolism, newer analogues such as 9-anilinoacridines were designed to avoid this metabolic pathway. nih.gov This structural modification was expected to result in a longer half-life in plasma, potentially leading to a more sustained therapeutic effect. nih.gov
Immunomodulatory Effects in Preclinical Settings
The interaction with the immune system is a critical aspect of the antitumor activity of some 9-aminoacridine analogues. A specific group of these compounds has been identified as selective inhibitors of FoxP3+ regulatory T cells (Tregs), which are known to suppress antitumor immunity. nih.gov By interfering with the DNA-binding activity of the transcription factor FoxP3, these acridines abrogate the suppressive function of Tregs. nih.gov This release from Treg-mediated suppression was shown to enhance antitumor immune responses in a syngeneic mouse tumor model. nih.gov
The modulation of cytokines is another key immunomodulatory effect. In the tumor microenvironment, the derivative ACS-AZ was found to increase the levels of TNF-α and IL-4, cytokines associated with direct cytotoxicity against tumor cells. nih.gov This suggests that in addition to direct anticancer effects, these compounds can recruit and activate immune mechanisms to combat tumor growth. nih.gov
Structure Activity Relationship Sar Studies and Rational Design
Influence of Substituent Nature and Position on Biological Activity
The introduction of a methyl group, an electron-donating group, onto the acridine (B1665455) ring of 9-aminoacridine (B1665356) has been found to decrease both its mutagenic activity and its ability to bind to DNA through intercalation. oup.comnih.gov Conversely, the addition of chlorine, an electron-withdrawing halogen, tends to increase these activities. oup.comnih.gov Halogenated derivatives have also demonstrated higher toxicity against certain bacterial strains, such as Salmonella typhimurium TA1537. oup.comnih.gov
For related compounds like 9-anilinoacridines, which are potent inhibitors of topoisomerase II, substituents on the anilino moiety are critical. nih.gov For instance, the compound 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA) shows significant antitumor efficacy. nih.gov This highlights that modifications at the 9-position side chain are as important as those on the core acridine structure. Further studies on N-(9-acridinyl) amino acid derivatives have identified esterification, the presence of aromatic substituents, and the length of the amino acid side chain as key factors that influence both the toxicity and the biological activity of the compounds. mdpi.com
These findings underscore a clear SAR where the electronic properties and steric bulk of substituents can be tuned to either enhance or diminish the interaction of the acridine scaffold with its biological targets.
Table 1: Effect of Substituents on the Activity of 9-Aminoacridine Derivatives This table is interactive. You can sort and filter the data.
| Parent Scaffold | Substituent | Position on Acridine Ring | Effect on DNA Binding | Effect on Mutagenicity | Reference(s) |
|---|---|---|---|---|---|
| 9-Aminoacridine | Methyl | Ring | Decreased | Reduced | oup.comnih.gov |
| 9-Aminoacridine | Chlorine | Ring | Increased | Increased | oup.comnih.gov |
| 9-Anilinoacridine (B1211779) | Hydroxymethyl | 5'-(of anilino ring) | Potent Topo II Inhibitor | N/A | nih.gov |
| N-(9-acridinyl) amino acid | Ester groups | 9-amino side chain | Affects Activity | N/A | mdpi.com |
| N-(9-acridinyl) amino acid | Aromatic groups | 9-amino side chain | Affects Activity | N/A | mdpi.com |
Correlation Between Molecular Interactions and Cellular Efficacy
The cellular effects of 9-aminoacridine derivatives are a direct consequence of their interactions with specific molecular targets. The primary and most studied interaction is the intercalation of the planar acridine ring into DNA. mdpi.comresearchgate.net This physical insertion between DNA base pairs disrupts normal DNA replication and transcription, leading to cellular outcomes such as frameshift mutations and cytotoxicity, which underpins the compound's use as an antitumor agent. oup.comnih.govmdpi.com
Beyond DNA, other crucial molecular interactions have been identified. For example, 9-aminoacridine has been shown to readily bind to RNA, leading to the inhibition of ribosome biogenesis by affecting both the transcription and maturation of pre-rRNA. nih.gov This provides an additional mechanism for its antiproliferative effects.
Enzymes are also key targets. Certain 9-anilinoacridine derivatives are potent inhibitors of DNA topoisomerase II, an enzyme critical for managing DNA topology during replication. nih.gov By stabilizing the enzyme-DNA complex, these drugs lead to double-strand breaks and ultimately trigger cell death. nih.gov More recently, specific 9-aminoacridine derivatives have been found to interact directly with the FoxP3 protein. nih.gov This interaction interferes with FoxP3's function in regulatory T cells (Tregs), leading to their selective downregulation and boosting antitumor immunity. nih.gov These varied molecular interactions demonstrate that the cellular efficacy of acridine compounds is not solely dependent on DNA intercalation but arises from a multifactorial engagement with several key biological macromolecules.
Table 2: Molecular Interactions of 9-Aminoacridine Derivatives and Resulting Cellular Effects This table is interactive. You can sort and filter the data.
| Molecular Target | Type of Interaction | Resulting Cellular Efficacy | Reference(s) |
|---|---|---|---|
| DNA | Intercalation | Frameshift Mutagenicity, Cytotoxicity, Antitumor Activity | mdpi.comresearchgate.netnih.gov |
| RNA | Binding | Inhibition of Ribosome Biogenesis, Antiproliferative Effects | nih.gov |
| Topoisomerase II | Inhibition | DNA Double-Strand Breaks, Apoptosis, Antitumor Activity | nih.gov |
| FoxP3 Protein | Direct Binding / Interference | Downregulation of Regulatory T cells, Immune Stimulation | nih.gov |
Design Principles for Enhanced Target Selectivity and Potency
The rational design of 9-aminoacridine derivatives aims to enhance their therapeutic index by increasing potency against the desired target while minimizing off-target effects. One key principle involves modifying the chemical structure to improve pharmacokinetic properties. For instance, 9-anilinoacridines were designed to avoid the oxidative metabolic pathways that affect related compounds like amsacrine (B1665488), resulting in a longer plasma half-life and more potent antitumor activity. nih.gov
Another important strategy focuses on tuning the molecule to achieve target selectivity. This can be accomplished by modifying substituents to alter the compound's binding preference. For example, in acridine-platinum complexes, altering the substituents on the acridine moiety changes the DNA sequence selectivity of the platinum agent, shifting its binding preference away from runs of guanine (B1146940) bases toward specific dinucleotide sequences. nih.gov This demonstrates that the intercalating part of a molecule can guide the reactive part to a more specific DNA location.
Furthermore, design principles can exploit structural differences between target and off-target molecules. While not specific to acridines, general strategies include designing compounds that bind to more flexible regions of a target protein or that introduce electrostatic interactions favorable for the target but unfavorable for off-targets. nih.gov The identification of 9-aminoacridine derivatives that selectively modulate FoxP3 function suggests that subtle structural modifications can indeed shift the targeting from broad DNA intercalation to more specific protein-ligand interactions, opening avenues for developing more selective immunomodulatory or anticancer drugs. nih.gov
Role of Molecular Planarity in Pharmacological Action
The planarity of the tricyclic acridine ring is a cornerstone of its pharmacological activity. mdpi.commdpi.com This flat, aromatic structure is essential for its primary mechanism of action: intercalation into DNA. oup.commdpi.com The planar shape allows the molecule to slip between the stacked base pairs of the DNA double helix, maximizing the surface area of interaction and stabilizing the drug-DNA complex through π-π stacking interactions. mdpi.commdpi.com
The critical importance of planarity is clearly demonstrated by comparing the biological activity of planar acridines with their non-planar, reduced analogues. For example, the planar molecule Aminacrine exhibits significant antibacterial activity due to its ability to intercalate DNA. oup.com In contrast, its tetrahydro derivative, tacrine, which has a non-planar alicyclic ring, loses this intercalative ability and, consequently, its antibacterial efficacy. oup.com This structural change from a fully aromatic, planar system to a partially saturated, non-planar one directly impacts the molecule's ability to engage with its primary target. Therefore, maintaining the planarity of the acridine core is a fundamental design principle for compounds intended to function as DNA intercalators. nih.govmdpi.com
Computational and Biophysical Characterization
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an acridine (B1665455) derivative, and its biological target at the molecular level. These studies for various 9-aminoacridine (B1665356) derivatives have primarily focused on their interactions with DNA and enzymes like topoisomerases.
DNA Intercalation and Binding: The primary mechanism of action for many acridine derivatives is intercalation, where the planar acridine ring inserts itself between the base pairs of a DNA double helix. researchgate.netjscimedcentral.com Molecular mechanics and molecular dynamics simulations on 9-aminoacridine and a DNA heptanucleotide have been performed to study the physical basis for this interaction. nih.gov These simulations explore the stereochemical preferences and energetic factors that govern how and where the molecule binds to DNA. nih.gov
Enzyme Inhibition: Molecular docking studies have been extensively used to investigate how 9-aminoacridine derivatives inhibit key enzymes involved in DNA replication and repair, such as topoisomerases. nih.gov For instance, simulations of various 9-anilinoacridines with topoisomerase II have shown that the acridine moiety intercalates into the DNA base pairs at the active site, stabilizing a "ternary complex" involving the DNA, the compound, and the enzyme. This stabilization prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately cell death. jscimedcentral.com Docking scores, such as the GLIDE score, are used to quantify the binding affinity, with more negative scores indicating stronger binding. jscimedcentral.com Studies on novel 9-anilinoacridine (B1211779) derivatives have reported GLIDE scores ranging from -5.58 to -7.78 against topoisomerase II. jscimedcentral.com
| Compound Class | Target | Key Interactions | Reported Docking/GLIDE Score Range |
|---|---|---|---|
| 9-Anilinoacridines | Topoisomerase II-DNA Complex | DNA Intercalation, H-bonding, Hydrophobic interactions | -5.58 to -7.78 jscimedcentral.com |
| Thiadiazolo-acridines | Topoisomerase I | Moderate to significant interactions | Up to -8.6 kcal/mol researchgate.net |
| Acridinyl-triazole hybrids | Topoisomerase IIB-DNA Complex | π–π stacking with DNA bases (DG13), H-bonding | Not specified |
Molecular dynamics (MD) simulations further refine these static docking poses, providing insights into the stability and dynamic behavior of the ligand-target complex over time. nih.gov For example, 200-nanosecond MD simulations of acridine-triazole hybrids have been used to confirm the stability of their interaction within the topoisomerase IIB binding site, showing how the acridine pharmacophore orients itself for optimal intercalation with DNA bases. nih.gov Steered molecular dynamics can also be employed to simulate the process of a ligand unbinding from its target, helping to identify critical residues involved in the interaction. youtube.com
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules like Acridine, 9-(piperidinoamino)-. nih.govacs.org These methods are used to compute a variety of electronic properties that govern the molecule's behavior and interactions.
One key application is the study of how protonation affects the electronic characteristics of the 9-aminoacridine scaffold. nih.gov As weakly basic compounds, the protonation state of aminoacridines can significantly influence their solubility and bioavailability. nih.gov Quantum crystallography and DFT calculations have been used to analyze the electron density distribution in both neutral and protonated forms of 9-aminoacridine. nih.gov These studies reveal that protonation alters the electron density around the amino group and changes the pattern of intermolecular interactions, which can stabilize the crystal structure. nih.gov
DFT-based methods are also employed to simulate chemical structures and optical properties, such as absorption spectra. acs.org For instance, analysis of the excited states of 9-aminoacridine metal complexes using Time-Dependent DFT (TD-DFT) can accurately predict experimental absorption spectra and assess their potential to interact with DNA through processes like electron injection. acs.org Such calculations are crucial for designing photoactivated chemotherapeutic agents. acs.org
Advanced Spectroscopic Techniques for Interaction Analysis (e.g., EPR)
Advanced spectroscopic techniques are essential for experimentally validating and complementing computational findings. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study chemical species with unpaired electrons, such as organic radicals or transition metal complexes. libretexts.org
While Acridine, 9-(piperidinoamino)- itself is not a radical, EPR can be a powerful tool to study its interactions in specific contexts, such as when it interacts with a metalloprotein or is part of a metal-containing complex. The technique is highly sensitive to the local environment of the unpaired electron, providing information on the structure and dynamics of the molecule. libretexts.orgnih.gov
EPR spectra are typically presented as the first derivative of the absorption signal. libretexts.orgnih.gov Analysis of the spectral line shape, g-factor, and hyperfine coupling constants can reveal details about the electronic structure and the nature of the bonds involving the paramagnetic center. libretexts.orgnih.gov For example, in studies of copper-porphyrin dimers, EPR has been used to investigate the spin exchange interaction between the two metal centers and how it is modulated by the conformational motion of the molecule. nih.gov Although direct EPR studies on Acridine, 9-(piperidinoamino)- are not prominent, the technique's application to related systems demonstrates its potential for probing interactions involving paramagnetic species.
Theoretical Prediction of Biological Activity and DNA Damage Potential
Computational methods are increasingly used to predict the biological activity of compounds before they are synthesized, saving time and resources in drug discovery. elsevierpure.comresearchgate.net For acridine derivatives, these predictions are often based on their structural ability to interact with DNA and related enzymes, which is known to be the primary cause of their cytotoxic effects. nih.gov
The biological activity of 9-aminoacridine derivatives is mainly attributed to the ability of the planar acridine ring to intercalate between DNA base pairs through π-π stacking interactions. researchgate.net This intercalation can inhibit enzymes like DNA topoisomerases, leading to DNA damage. jscimedcentral.com Computational models predict that this inhibition causes lethal double-strand breaks in DNA, triggering cell cycle arrest and apoptosis. jscimedcentral.com
Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms represent another tier of theoretical prediction. elsevierpure.comresearchgate.net These models correlate structural or physicochemical properties of a series of compounds with their experimentally observed biological activity to create predictive models. Furthermore, computational tools like the Prediction of Activity Spectra for Substances (PASS) program can predict a wide range of biological activities for a given structure based on its similarity to known bioactive compounds. nih.gov For platinum-acridine hybrid agents, computational studies have suggested that the ability of the compound to form specific hydrogen bonds with DNA bases, such as guanine (B1146940), plays a key role in its binding selectivity and the subsequent DNA damage. nih.gov These agents have been shown to be potent inhibitors of both DNA synthesis and transcription, and they can produce high levels of permanent DNA damage, setting their mechanism apart from other clinical drugs. nih.govnih.gov
Future Research Directions and Emerging Applications of 9 Piperidinoamino Acridine Analogues
Development as Molecular Probes and Tools in Chemical Biology
The inherent fluorescent properties of the acridine (B1665455) nucleus make its derivatives, including 9-(piperidinoamino)acridine analogues, promising candidates for the development of molecular probes. These tools are invaluable in chemical biology for visualizing and quantifying biological processes, molecules, and ions.
Future research will likely focus on designing and synthesizing novel 9-aminoacridine (B1665356) derivatives with enhanced photophysical properties, such as increased quantum yields, longer fluorescence lifetimes, and greater photostability. mdpi.com Modifications to the acridine core and the 9-amino substituent can modulate these characteristics, leading to probes with superior sensitivity and specificity. For instance, acridine derivatives have been developed as fluorescent probes for detecting reactive oxygen species like the nitric oxide radical and for the quantitative estimation of DNA. nih.gov
A significant area of development is the creation of probes that respond to changes in the cellular microenvironment. Researchers have synthesized acridine derivatives that are sensitive to polarity and viscosity, allowing for the dynamic monitoring of these parameters within cells and specific organelles like lipid droplets and lysosomes. rsc.org Further exploration could yield probes that can report on other critical cellular states, such as pH, ion concentration, or enzymatic activity. For example, 9-aminoacridine itself has been used as a probe to study the electrical diffuse layer of mitochondrial membranes by observing changes in its fluorescence. nih.gov The strong metachromatic and fluorescent properties of 9-aminoacridines make them suitable for cytochemistry, including the potential for marking cancer cells. nih.gov
The development of acridine-based fluorescent molecular probes that can selectively bind to and report on the presence of biologically important molecules like ATP and ADP is another promising avenue. nih.gov Such tools could provide real-time insights into cellular metabolism and energy status. By conjugating 9-aminoacridine derivatives to peptides, versatile reporter systems can be created for use in fluorescence lifetime-based biochemical assays. rsc.org
Table 1: Applications of Acridine Derivatives as Molecular Probes
| Probe Type | Target/Application | Key Features |
| Polarity-sensitive probes | Cellular microenvironment polarity | Red-shift in emission with increasing solvent polarity |
| Viscosity-sensitive probes | Cellular microenvironment viscosity | Fluorescence intensity changes with viscosity |
| Ion-sensitive probes | Electrical diffuse layer of membranes | Fluorescence quenching/release in response to cations |
| Biomolecule sensors | ATP/ADP, DNA | Changes in fluorescence upon binding |
| Cell staining | Cancer cell detection | Accumulation in cytoplasmic vacuoles, staining of basophilic structures |
Exploration in Combination Therapies and Drug Resistance Reversal
The efficacy of many chemotherapeutic agents is hampered by the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Acridine derivatives have emerged as a promising class of compounds for combating MDR.
Future investigations will likely focus on synthesizing and evaluating new 9-(piperidinoamino)acridine analogues as potent P-gp inhibitors. Preliminary studies on polyamine-aniline acridines have shown that while they may have low intrinsic cytotoxicity, they can possess significant P-gp inhibitory ability. researchgate.net The goal is to develop compounds that can be co-administered with conventional anticancer drugs to restore their efficacy in resistant tumors. The structural features required for potent P-gp inhibition will be a key area of study, aiming to optimize the interaction with the efflux pump without causing off-target effects.
Combination therapies involving 9-aminoacridine derivatives are another promising frontier. Research into compounds like N'-(6-chloro-2-metoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) has shown that these molecules can inhibit tumor growth through various mechanisms, including the modulation of the tumor microenvironment. frontiersin.org Future studies could explore synergistic combinations of such acridine derivatives with other anticancer agents, including immunotherapy, radiotherapy, or other targeted therapies. The aim is to achieve enhanced therapeutic outcomes and reduce the likelihood of resistance developing.
Novel Conjugation and Delivery Strategies
To improve the therapeutic index of 9-(piperidinoamino)acridine analogues, novel conjugation and delivery strategies are being explored. These approaches aim to increase tumor-specific accumulation while minimizing systemic exposure and associated toxicities.
One emerging strategy involves conjugating acridine derivatives to targeting moieties that recognize specific receptors or markers on cancer cells. This can facilitate targeted delivery and enhance the concentration of the drug at the tumor site. Additionally, conjugation to entities that confer new therapeutic modalities is a promising area. For instance, the development of acridine–porphyrin hybrids for photodynamic therapy (PDT) combines the DNA-intercalating ability of acridine with the photosensitizing properties of porphyrin. nih.gov
Another innovative approach is the synthesis of conjugates with boron-containing compounds, such as cobalt bis(dicarbollide), for potential use in boron neutron capture therapy (BNCT). mdpi.com In this strategy, the acridine moiety acts as a delivery vehicle to carry boron atoms into cancer cells. Subsequent irradiation with neutrons selectively destroys the cells that have taken up the boronated compound. Future research will focus on optimizing the synthesis of these conjugates and evaluating their biological activity and potential as BNCT agents. mdpi.com
Encapsulation of acridine derivatives into nanoparticles represents another versatile delivery strategy. researchgate.net Nanoparticles can protect the drug from degradation, improve its solubility, and facilitate passive or active targeting to tumors. Research in this area will likely involve the development of various nanoparticle formulations, such as liposomes, polymers, or micelles, to optimize the delivery of 9-(piperidinoamino)acridine analogues.
Unexplored Biological Targets and Therapeutic Areas
While the primary biological target of many acridine derivatives is DNA, through intercalation, there is growing interest in identifying and validating novel molecular targets. The diverse biological activities reported for this class of compounds suggest that they may interact with multiple cellular components.
Future research should employ modern chemical biology and proteomics approaches to identify the protein targets of 9-(piperidinoamino)acridine and its analogues. This could reveal novel mechanisms of action and open up new therapeutic possibilities. For example, some acridine derivatives have been identified as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair. nih.gov Amsacrine (B1665488), a 9-aminoacridine derivative, was the first synthetic topoisomerase II poison approved for clinical use. frontiersin.org Systematic screening of 9-(piperidinoamino)acridine analogues against panels of kinases, proteases, and other enzymes could uncover previously unknown inhibitory activities.
Beyond oncology, the therapeutic potential of these compounds in other disease areas remains largely unexplored. Given their interactions with fundamental cellular processes, 9-aminoacridine derivatives could find applications in treating neurodegenerative diseases, as well as inflammatory, immunological, or protozoal disorders. frontiersin.orgresearchgate.net For instance, the antimalarial activity of a 9-aminoacridine derivative has been reported, suggesting potential applications in infectious diseases. frontiersin.org Future studies should therefore broaden the scope of biological screening to evaluate these compounds in a wider range of disease models. The structural versatility of the acridine scaffold provides a rich platform for the development of new therapeutic agents targeting a variety of biological pathways and diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 9-(piperidinoamino)acridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at position 9 of acridine. For example, dehydrobromination of 9-α-bromoethylacridine yields 9-vinylacridine, which reacts with piperidine to form 9-(piperidinoethyl)acridine . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect yield. Acridine's low electron density at position 9 facilitates nucleophilic attack, as confirmed by computational studies . Purification via column chromatography or recrystallization is recommended to isolate the product.
Q. How does the electronic structure of acridine influence reactivity at position 9, and what spectroscopic methods confirm successful substitution?
- Methodological Answer : Position 9 of acridine is electrophilic due to reduced electron density compared to other positions, making it prone to nucleophilic substitution . Spectroscopic confirmation includes:
- ¹H/¹³C NMR : Shifts in aromatic protons (e.g., ~8.5 ppm for acridine protons) and new signals for the piperidinoamino group (~2.5–3.5 ppm for piperidine protons).
- IR Spectroscopy : Absorption bands for C-N stretching (~1250 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (C₁₈H₁₉N₃) with <1% deviation.
Q. What analytical techniques are recommended for characterizing 9-(piperidinoamino)acridine, and how can potential impurities be identified?
- Methodological Answer : Use HPLC-MS to assess purity (>95%) and detect impurities (e.g., unreacted acridine or piperidine byproducts). UV-Vis spectroscopy (λmax ~360 nm for acridine derivatives) and fluorescence quenching assays can monitor photophysical properties . For structural elucidation, X-ray crystallography or 2D NMR (COSY, HSQC) resolves regiochemical ambiguities .
Advanced Research Questions
Q. How can computational methods like QSAR or molecular docking predict the biological activity of 9-(piperidinoamino)acridine derivatives?
- Methodological Answer :
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bonding capacity from databases (e.g., ChEMBL). Validate with experimental IC₅₀ values from cytotoxicity assays .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to DNA topoisomerases or G-quadruplex structures, common targets for acridine-based antitumor agents . Adjust protonation states (e.g., acridine’s pKa ~5.5) to match physiological conditions.
Q. When encountering contradictory data in toxicity and efficacy studies of acridine derivatives, what methodological approaches resolve these discrepancies?
- Methodological Answer :
- Dose-Response Analysis : Compare LD₅₀ values (e.g., 9-aminoacridine: 56 mg/kg in mice ) with therapeutic indices (IC₅₀ in tumor vs. normal cells).
- Mechanistic Studies : Use comet assays to assess DNA damage or transcriptomic profiling (RNA-seq) to identify off-target effects .
- Species-Specific Models : Validate findings in multiple models (e.g., zebrafish embryos for acute toxicity, murine xenografts for efficacy).
Q. What in vitro and in vivo assays are suitable for evaluating the antitumor potential of 9-(piperidinoamino)acridine, and how should controls be designed?
- Methodological Answer :
- In Vitro :
- MTT/PrestoBlue Assays : Test viability in cancer cell lines (e.g., HeLa, MCF-7) with 9-(piperidinoamino)acridine (1–100 µM) and controls (e.g., doxorubicin, untreated cells).
- Flow Cytometry : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- In Vivo :
- Xenograft Models : Administer 10–50 mg/kg intraperitoneally in nude mice; include vehicle (DMSO/saline) and positive controls (e.g., cisplatin). Monitor tumor volume and body weight for 4 weeks.
Q. What strategies optimize the green synthesis of 9-(piperidinoamino)acridine to improve sustainability without compromising purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >80% .
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalysis : Use Bi(OTf)₃ or Fe³⁺-clays to minimize waste .
Q. How can 9-(piperidinoamino)acridine be integrated into chemiluminescent systems for bioanalytical applications, and what factors affect sensitivity?
- Methodological Answer :
- Chemiluminescence Setup : Combine with H₂O₂/KOH for light emission (~430 nm). Optimize pH (10–12) and oxidant concentration to maximize signal-to-noise ratio .
- Detection Limits : Achieve sub-nM sensitivity for DNA or protein targets by conjugating 9-(piperidinoamino)acridine to antibodies via carbodiimide crosslinkers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
